2-Fluoro-4-(pyridin-3-yl)benzenamine
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Overview
Description
2-Fluoro-4-(pyridin-3-yl)benzenamine is an organic compound with the molecular formula C11H9FN2 It is a fluorinated aromatic amine, which means it contains a fluorine atom attached to an aromatic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents like sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to achieve the desired fluorinated product .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(pyridin-3-yl)benzenamine may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The use of continuous flow reactors and advanced fluorination technologies can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(pyridin-3-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Fluoro-4-(pyridin-3-yl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(pyridin-3-yl)benzenamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activities, receptor interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-3-yl)benzenamine
- 4-Fluoro-2-(pyridin-3-yl)benzenamine
- 3-Fluoro-4-(pyridin-3-yl)benzenamine
Uniqueness
2-Fluoro-4-(pyridin-3-yl)benzenamine is unique due to its specific fluorine substitution pattern, which can significantly impact its chemical and biological properties. The position of the fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H9FN2 |
---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
2-fluoro-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9FN2/c12-10-6-8(3-4-11(10)13)9-2-1-5-14-7-9/h1-7H,13H2 |
InChI Key |
DLWRZMVWHFBIRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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